2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₄F₂O₃S and a molecular weight of 194.16 g/mol . This compound is known for its applications in various fields of scientific research, including organic synthesis, chemical biology, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation using fluorosulfonyl radicals . This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂+” synthons, facilitating the formation of the sulfonyl fluoride group .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydroquinones and other reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in both synthetic and biological applications, where the compound can modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-hydroxybenzenesulfonic acid
- 4-Fluorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl fluoride
Uniqueness
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and chemical biology .
Eigenschaften
Molekularformel |
C6H4F2O3S |
---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
2-fluoro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H |
InChI-Schlüssel |
IFDPSCUYSGKIHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.